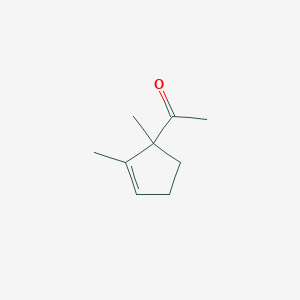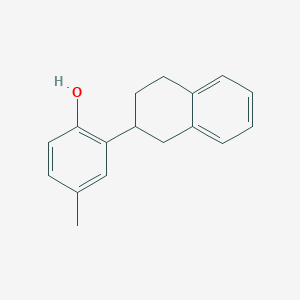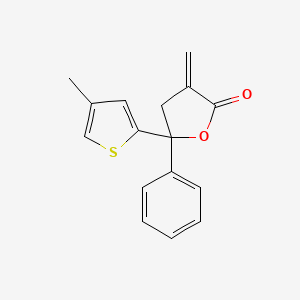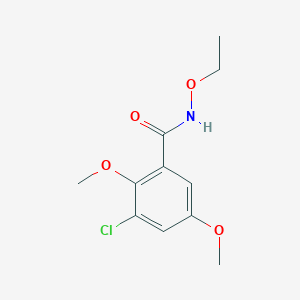
3-(2-Phenyl-1,3-dithian-2-yl)cycloheptanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Phenyl-1,3-dithian-2-yl)cycloheptanone is an organic compound that features a cycloheptanone ring substituted with a 2-phenyl-1,3-dithiane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Phenyl-1,3-dithian-2-yl)cycloheptanone typically involves the reaction of cycloheptanone with 2-phenyl-1,3-dithiane. This reaction is often catalyzed by a Lewis acid or a Brönsted acid. Common reagents used in the synthesis include 1,3-propanedithiol or 1,2-ethanedithiol in the presence of an acid catalyst .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Phenyl-1,3-dithian-2-yl)cycloheptanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a nickel (Ni) or rhodium (Rh) catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like lithium diisopropylamide (LDA) or sodium hydride (NaH).
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, OsO₄
Reduction: H₂/Ni, H₂/Rh, LiAlH₄, NaBH₄
Substitution: LDA, NaH, RMgX (Grignard reagents)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
3-(2-Phenyl-1,3-dithian-2-yl)cycloheptanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(2-Phenyl-1,3-dithian-2-yl)cycloheptanone involves its interaction with molecular targets through its dithiane moiety. This moiety can act as a nucleophile or an electrophile, depending on the reaction conditions. The compound can form stable intermediates with various substrates, facilitating different chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Phenyl-1,3-dithiane
- 2,2-Diphenyl-1,3-dithiane
- 2-Cyclohexyl-1,3-dithiane
Uniqueness
3-(2-Phenyl-1,3-dithian-2-yl)cycloheptanone is unique due to its cycloheptanone ring, which imparts distinct chemical properties compared to other dithiane derivatives
Eigenschaften
CAS-Nummer |
66124-76-3 |
|---|---|
Molekularformel |
C17H22OS2 |
Molekulargewicht |
306.5 g/mol |
IUPAC-Name |
3-(2-phenyl-1,3-dithian-2-yl)cycloheptan-1-one |
InChI |
InChI=1S/C17H22OS2/c18-16-10-5-4-9-15(13-16)17(19-11-6-12-20-17)14-7-2-1-3-8-14/h1-3,7-8,15H,4-6,9-13H2 |
InChI-Schlüssel |
AFYUJLAUNKGHKY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=O)CC(C1)C2(SCCCS2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-[(3,5-dichloropyridin-2-yl)oxy]propanoate](/img/structure/B14467204.png)


selanium bromide](/img/structure/B14467233.png)


![acetic acid;[(1S,3R)-3-(hydroxymethyl)-2,2-dimethylcyclopropyl]methanol](/img/structure/B14467242.png)


![N-[5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylthiourea](/img/structure/B14467265.png)
![1,3-Bis(methoxymethyl)-5-[2-(methoxymethyl)phenoxy]benzene](/img/structure/B14467272.png)

![4-Ethenyl-1,4-dimethyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14467277.png)

